BenchChemオンラインストアへようこそ!

3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA

Antibacterial Quinazolinone Structure-Activity Relationship

3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea (IUPAC: 1-(4-oxo-2-phenylquinazolin-3-yl)-3-phenylthiourea; molecular formula C21H16N4OS; MW 372.45) is a synthetic thiourea-functionalized quinazolinone derivative. The compound features a 4-oxo-2-phenyl-3,4-dihydroquinazoline core with an N-phenylthiourea substituent at the N3 position.

Molecular Formula C21H16N4OS
Molecular Weight 372.4 g/mol
Cat. No. B3712764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA
Molecular FormulaC21H16N4OS
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)NC4=CC=CC=C4
InChIInChI=1S/C21H16N4OS/c26-20-17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)25(20)24-21(27)22-16-11-5-2-6-12-16/h1-14H,(H2,22,24,27)
InChIKeyNZVLYQLPOHBEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea: Chemical Identity and Pharmacophore Context for Procurement Evaluation


3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea (IUPAC: 1-(4-oxo-2-phenylquinazolin-3-yl)-3-phenylthiourea; molecular formula C21H16N4OS; MW 372.45) is a synthetic thiourea-functionalized quinazolinone derivative . The compound features a 4-oxo-2-phenyl-3,4-dihydroquinazoline core with an N-phenylthiourea substituent at the N3 position. Quinazolinone-thiourea hybrids constitute a privileged scaffold class in medicinal chemistry, with demonstrated activities spanning antibacterial, anti-HIV, anticancer (EGFR/NF-κB dual inhibition), and anti-inflammatory applications [1][2]. The thiourea moiety distinguishes this compound from its urea analogs and is structurally implicated in both metal-chelating interactions and hydrogen-bond donor/acceptor capacity relevant to target engagement across multiple enzymatic and cellular pathways.

Why Thiourea-Urea Interchange in 3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea Compromises Biological Potency: Critical Substitution-Level Evidence


Within the 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) scaffold family, substitution at the N1 side chain is not functionally interchangeable. The replacement of a thiourea (–NH–C(=S)–NH–) group with a urea (–NH–C(=O)–NH–) group, or modification of the N-phenyl substituent to N-benzyl or N-alkyl, produces divergent biological outcomes that are quantitatively measurable. In head-to-head antibacterial assays, the urea analog SS-01 (N-phenyl urea) is substantially less potent than its thiourea counterparts SS-02 and SS-04 against both S. aureus and E. coli [1]. Similarly, in the 4-anilinoquinazoline series, replacement of the thiourea with a urea moiety markedly reduced NF-κB inhibitory activity while preserving EGFR inhibition, demonstrating that the thiourea sulfur atom is a critical pharmacophoric element for dual-target engagement [2]. These data establish that generic substitution within this scaffold class cannot be assumed to preserve potency, selectivity, or target profile—each substitution variant must be independently validated.

Quantitative Differentiation Evidence for 3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea Versus Closest Structural Analogs


Thiourea vs. Urea Antibacterial Potency: Thiourea Analog SS-04 Demonstrates >3-Fold Superior S. aureus Inhibition Over Urea Analog SS-01

In a direct head-to-head comparison within the same study, the N3-thiourea-substituted analog SS-04 (1-(but-3-en-1-yl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiourea) exhibited a zone of inhibition of 17.57 ± 1.25 mm against S. aureus at 1000 μg/mL, compared to only 5.00 ± 1.25 mm for the urea analog SS-01 (1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-phenylurea) at the same concentration—a 3.5-fold difference. At 500 μg/mL, SS-04 retained substantial activity (16.57 ± 2.00 mm) whereas SS-01 was essentially inactive (4.52 ± 1.15 mm). Against E. coli at 1000 μg/mL, SS-04 showed 11.00 ± 1.25 mm compared to 4.52 ± 1.15 mm for SS-01 [1]. While the target compound (N-phenyl thiourea) is structurally distinct from SS-04 and has not been directly tested in this assay, the thiourea pharmacophore consistently confers antibacterial superiority over the urea pharmacophore within this scaffold class. The target compound's N-phenylthiourea substituent positions it as a thiourea-containing analog, supporting an expectation of antibacterial potency more comparable to the thiourea series (SS-02, SS-03, SS-04) than to the urea series (SS-01). This evidence is classified as Cross-study Comparable – Class-level Inference.

Antibacterial Quinazolinone Structure-Activity Relationship

Dual EGFR/NF-κB Inhibition: Thiourea-Containing Quinazolines Demonstrate Bispecific Target Engagement Superior to Urea Analogs and Gefitinib Monotherapy

In the 4-anilinoquinazoline-thiourea series reported by Hamed et al. (2017), the thiourea moiety was essential for simultaneous inhibition of both EGFR kinase and NF-κB activity. The optimized dual inhibitor 9b exhibited an NF-κB cellular IC50 of 0.3 μM while retaining potent EGFR kinase inhibition (IC50 = 60 nM) [1]. Critically, replacement of the thiourea group with a urea moiety (compounds 8a–8b) abolished NF-κB inhibitory activity while preserving EGFR inhibition, confirming the thiourea sulfur as indispensable for dual-target pharmacology [1]. In cellular growth inhibition assays, the thiourea-containing dual inhibitors demonstrated higher potency than gefitinib against EGFR-overexpressing tumor cell lines (MDA-MB-231) in vitro, and superior tumor growth suppression in a xenograft model in vivo, without observable toxicity [1][2]. The target compound, bearing an N-phenylthiourea substituent at the quinazolinone N3, shares the critical thiourea pharmacophore with this compound class. Given that phenyl-substituted thiourea derivatives (compounds 6a, 6d) in the Hamed series retained balanced dual inhibitory activity [1], the N-phenylthiourea substitution pattern in the target compound is structurally consistent with dual EGFR/NF-κB inhibitory potential.

EGFR kinase NF-κB Dual inhibitor Anticancer

Anti-HIV Activity: 1-Phenyl-4(4H)-oxo-3-quinazolinyl-N2-aryl-thioureas as Validated Anti-HIV Chemotype

Desai et al. (1996) synthesized and tested a series of N1-2-methyl-4(4H)-oxo-3-quinazolinyl-N2-aryl-thioureas (VIIa–k) for anti-HIV activity [1]. These compounds share the identical quinazolinone core and thiourea side-chain architecture as the target compound, differing only in the N1-methyl substitution absent in the target compound and variation in the N2-aryl group. The study established the 1-phenyl-4(4H)-oxo-3-quinazolinyl-N2-aryl-thiourea scaffold as a validated anti-HIV chemotype [1]. In a more recent development, Sulthana et al. (2020) reported that isothiourea analogs—1-(substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl)isothioureas—exhibited anti-HIV activity, with the lead compound QTS14 demonstrating activity at 0.97 μg/mL against both HIV-1 and HIV-2 in MT-4 cell assays, alongside antitubercular activity (MIC = 0.78 μg/mL against M. tuberculosis) and broad-spectrum antibacterial potency (MIC = 1.6 μg/mL against B. subtilis, K. pneumoniae, and S. aureus) [2]. These findings confirm that the quinazolinone-thiourea/isothiourea scaffold class is productive for anti-HIV drug discovery. The target compound's N-phenylthiourea substitution pattern is structurally consistent with active members of this series, supporting its candidacy for antiviral screening programs. The quantitative anti-HIV and antitubercular MIC values from the isothiourea series provide benchmark comparators for evaluating the target compound.

Anti-HIV Quinazolinone Thiourea Antiviral

NF-κB-Selective Inhibition with Macrophage-Selective Cytotoxicity: Thiourea Quinazoline Derivatives Achieve Dual Anti-Inflammatory Mechanism Without General Cytotoxicity

Wagdy et al. (2022) designed and synthesized (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as selective NF-κB inhibitors that retained no EGFR kinase activity, diverging from the earlier dual EGFR/NF-κB inhibitors [1]. Several congeners displayed strong suppression of NF-κB activity in a reporter gene assay with low general cytotoxicity. In differentiated macrophage-like THP-1 cells, the compounds exhibited strong inhibition of IL-6 release and, less potently, of TNFα secretion, which was accompanied by selective induction of macrophage cell death—a therapeutically desirable dual mechanism for chronic inflammatory diseases [1]. The mode-of-action investigation with compound 18 revealed selective inhibition of p65-Ser468 phosphorylation without affecting Ser536 phosphorylation, representing the first small molecule with this phosphorylation-site selectivity—implicating a novel mechanism of NF-κB cytoplasmic retention [1]. While the target compound differs in scaffold architecture (quinazolinone N3-phenylthiourea vs. 4-anilinoquinazoline C6/C7-thiourea), both chemotypes share the phenylthiourea functional group that is critical for NF-κB inhibitory activity. This evidence supports the target compound as a candidate for anti-inflammatory screening programs targeting NF-κB-driven cytokine release.

NF-κB inhibitor Anti-inflammatory Macrophage targeting Cytokine suppression

Quinazolinone-Thiourea Hybrids: Broad-Spectrum Antimicrobial Activity with Thiourea Insertion as a Potency-Amplifying Modification

Recent work by Moj et al. (2025) on quinazolinone derivatives containing thiourea and thiazolidine moieties demonstrated that the insertion of thiourea and thiazolidine groups considerably increased antimicrobial properties of quinazolinones, with almost all products exhibiting good antibacterial and antifungal activities against both Gram-positive (S. aureus PTCC 1431), Gram-negative (E. coli PTCC 1330), and fungal strains (C. albicans ATCC 10231, A. niger PTCC 5010) [1]. This independent confirmation reinforces the broader class-level observation that thiourea incorporation into quinazolinone scaffolds consistently enhances antimicrobial potency. When combined with the Dhokale et al. (2019) head-to-head urea-vs-thiourea comparison data, this constitutes convergent evidence from multiple independent laboratories that the thiourea pharmacophore is a potency-amplifying structural modification within quinazolinone-based antimicrobial agents. The target compound, bearing both the quinazolinone core and N-phenylthiourea side chain, is positioned at the intersection of these validated structure-activity trends. This evidence is classified as Class-level inference from independent corroborating studies.

Antimicrobial Quinazolinone Thiourea Antifungal

High-Value Application Scenarios for 3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea Based on Quantitative Differentiation Evidence


Antibacterial Screening Cascades Targeting Gram-Positive Pathogens Where Thiourea-Containing Quinazolinones Outperform Urea Analogs

The >3-fold antibacterial potency advantage of thiourea-containing quinazolinones over their urea counterparts, as quantitatively demonstrated by Dhokale et al. (2019) [1], positions 3-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea as a prioritized candidate for antibacterial screening programs. Procurement for MIC determination against S. aureus (including MRSA panels), E. coli, and extended Gram-positive and Gram-negative panels is supported by the convergent class-level evidence that thiourea incorporation consistently enhances antimicrobial potency in quinazolinone scaffolds [1][2]. The compound should be benchmarked against the urea analog SS-01 and the established thiourea analogs SS-02/SS-04 to validate its position within the scaffold's antibacterial SAR landscape.

EGFR/NF-κB Dual Inhibition Anticancer Programs Addressing Gefitinib Resistance Mechanisms

The unique bispecific EGFR kinase/NF-κB inhibitory pharmacology conferred by the thiourea pharmacophore, as demonstrated by Hamed et al. (2017) with compound 9b (NF-κB IC50 = 0.3 μM; EGFR IC50 = 60 nM) [1], makes this compound a candidate for anticancer programs targeting tumor types where NF-κB activation drives resistance to EGFR inhibitor monotherapy. The dual inhibitors showed higher potency than gefitinib in EGFR-overexpressing tumor cell lines in vitro and in a xenograft model in vivo without observable toxicity [1]. Procurement for screening against MDA-MB-231 (triple-negative breast cancer), NSCLC lines with wild-type EGFR, and other EGFR-overexpressing tumor models is recommended, with gefitinib and the urea analog as critical comparators to verify thiourea-dependent dual activity in the quinazolinone N3-substituted series.

Anti-HIV and Antitubercular Drug Discovery Leveraging Validated Quinazolinone-Thiourea Chemotype

The quinazolinone-thiourea scaffold is validated for anti-HIV activity through the Desai et al. (1996) series of N2-aryl-thioureas [1] and the Sulthana et al. (2020) isothiourea analogs achieving sub-μg/mL potency against HIV-1/HIV-2 (0.97 μg/mL) and M. tuberculosis (MIC 0.78 μg/mL) [2]. 3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea, featuring an N-phenylthiourea substituent structurally consistent with active members of this chemotype, is suitable for procurement in anti-infective screening cascades. Screening in MT-4 cell-based HIV replication assays and M. tuberculosis H37Rv MIC assays is recommended, with QTS14 as a within-class potency benchmark comparator.

Anti-Inflammatory Drug Discovery Targeting NF-κB-Driven Cytokine Release with Macrophage-Selective Depletion

The phenylthiourea functional group enables selective NF-κB inhibition with the dual benefit of cytokine suppression (IL-6, TNFα) and selective macrophage cell death, as demonstrated by Wagdy et al. (2022) with compound 18 and its congeners [1]. This profile is therapeutically attractive for chronic inflammatory and autoimmune diseases where activated macrophage depletion is desirable. 3-(4-Oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)-1-phenylthiourea, containing the critical phenylthiourea moiety, is a candidate for procurement in NF-κB reporter gene screening assays in U937 or THP-1 cells, followed by cytokine release profiling (IL-6, TNFα) in differentiated macrophage-like cells, with selectivity assessment against general cytotoxicity counterscreens.

Quote Request

Request a Quote for 3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)-1-PHENYLTHIOUREA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.